Temocapril

Übersicht

Beschreibung

Temocapril ist ein Angiotensin-Converting-Enzym-(ACE-)Hemmer, der hauptsächlich zur Behandlung von Bluthochdruck, Herzinsuffizienz, diabetischer Nephropathie und zur Verbesserung der Prognose bei koronaren Herzerkrankungen, einschließlich akutem Myokardinfarkt, indiziert ist . Es ist ein Prodrug, das im Körper in seinen aktiven Metaboliten, Temocaprilat, umgewandelt wird . This compound ist zur Anwendung in Japan und Südkorea zugelassen, nicht jedoch in den Vereinigten Staaten .

Wissenschaftliche Forschungsanwendungen

Temocapril wurde umfassend auf seine Auswirkungen auf Herz-Kreislauf-Erkrankungen untersucht. Es konnte gezeigt werden, dass es den Blutdruck senkt, ohne signifikante Veränderungen der Herzfrequenz oder des Herzzeitvolumens zu verursachen . This compound verbessert die endotheliale Dysfunktion durch Unterdrückung von oxidativem Stress und soll die koronare Gefäßumformung verhindern . Es verbessert auch die Insulinresistenz, indem es den Adiponectin-Spiegel erhöht, und verbessert die Nierenfunktion, indem es die Albuminausscheidung im Urin bei Diabetikern und hypertensiven Patienten verringert . Darüber hinaus wurde festgestellt, dass this compound altersbedingte Erhöhungen der Steifigkeit der Halsschlagader bei normotensiven Probanden verbessert .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Angiotensin-Converting-Enzym (ACE) hemmt, das eine entscheidende Rolle im Renin-Angiotensin-Aldosteron-System (RAAS) spielt . Durch die Hemmung von ACE reduziert this compound die Umwandlung von Angiotensin I zu Angiotensin II, einem starken Vasokonstriktor . Dies führt zu Vasodilatation, Blutdrucksenkung und verringerter Aldosteronsekretion . This compound moduliert auch die Aktivität des sympathischen Nervensystems und erhöht die Prostaglandinsynthese .

Wirkmechanismus

Target of Action

Temocapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

This compound is rapidly absorbed in the gastrointestinal tract and converted into its active metabolite, temocaprilat . It is primarily eliminated through the liver and kidneys . The half-life of this compound is approximately 13.1 hours in patients with normal liver function . The pharmacokinetic parameters of temocaprilat, including C max, AUC, and half-life (t 1/2), show only slight changes between different groups of patients .

Analyse Chemischer Reaktionen

Temocapril wird im Magen-Darm-Trakt hydrolysiert, um seinen aktiven Metaboliten, Temocaprilat, zu bilden . Die Hauptreaktion, die beteiligt ist, ist die Umwandlung der Estergruppe in this compound zu einer Carbonsäuregruppe in Temocaprilat. Diese Reaktion wird durch Esterasen im Körper katalysiert . Das Hauptprodukt, das bei dieser Reaktion gebildet wird, ist Temocaprilat, die aktive Form des Arzneimittels .

Vergleich Mit ähnlichen Verbindungen

Temocapril ähnelt anderen ACE-Hemmern wie Enalapril, Ramipril und Cilazapril . this compound hat eine einzigartige Thiazepin-Ringstruktur und wird sowohl mit der Galle als auch mit dem Urin ausgeschieden, was es für Patienten mit Niereninsuffizienz geeignet macht . Temocaprilat, die aktive Form von this compound, hat eine geringfügig höhere Potenz als Enalaprilat bei der Hemmung von ACE . Der schnelle Wirkungseintritt und die stärkere vaskuläre ACE-Bindung von this compound machen es im Vergleich zu anderen ACE-Hemmern vorteilhaft .

Vorbereitungsmethoden

Die Synthese von Temocapril beinhaltet die Bildung einer Thiazepin-Ringstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Öffentlichkeit nicht leicht verfügbar. Es ist bekannt, dass this compound als Prodrug synthetisiert wird, das dann im Körper in seine aktive Form, Temocaprilat, umgewandelt wird .

Eigenschaften

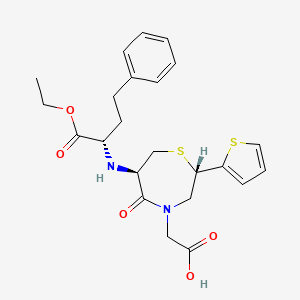

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFIRCTOWDOW-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048239 | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111902-57-9 | |

| Record name | Temocapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111902-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111902579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IZ008EU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

decomposes at 187 | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

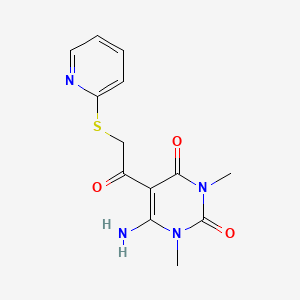

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

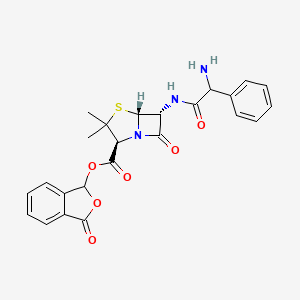

Feasible Synthetic Routes

Q1: How does Temocapril exert its antihypertensive effect?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. It is converted to its active metabolite, Temocaprilat, primarily in the liver. [] Temocaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor. [] By inhibiting ACE, Temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] This leads to vasodilation, reducing blood pressure. []

Q2: Does this compound impact the renin-angiotensin system beyond ACE inhibition?

A2: Interestingly, while this compound effectively lowers blood pressure in angiotensin I-infused rats, it fails to reduce renal angiotensin II levels. [] This suggests that alternative pathways for angiotensin II production might be active, highlighting the complexity of the renin-angiotensin system and potential limitations of ACE inhibitors in certain contexts.

Q3: Beyond blood pressure reduction, what other beneficial effects does this compound exhibit?

A3: this compound demonstrates several beneficial effects beyond its primary antihypertensive action:

- Endothelial Function Improvement: It improves endothelial function, likely through increased nitric oxide bioavailability and reduced oxidative stress. [, , ] This was observed in both hypertensive patients [] and those with arteriosclerosis obliterans. []

- Insulin Resistance Improvement: this compound has been shown to improve insulin resistance in diabetic mice. [] This effect is attributed to enhanced glucose uptake in skeletal muscle, mediated by the bradykinin-nitric oxide system and GLUT4 translocation. []

- Renal Protection: Studies show that this compound reduces microalbuminuria in hypertensive patients, suggesting a protective effect on the kidneys. [, , ] It also improves renal function in patients with benign nephrosclerosis. []

- Anti-hypertrophic Effects: this compound can prevent and potentially reverse cardiac hypertrophy, a thickening of the heart muscle often associated with hypertension. [, , ]

- Neuroprotective Potential: In vitro studies suggest that this compound might protect motor neurons from glutamate-induced toxicity, possibly by inhibiting cyclooxygenase-II upregulation. []

Q4: How is this compound metabolized and eliminated from the body?

A4: this compound is primarily metabolized to its active form, Temocaprilat, by carboxylesterases in the liver. [, , ] Unlike many other ACE inhibitors, Temocaprilat is excreted via both renal and biliary pathways. [] This dual excretion route makes it a suitable option for patients with renal impairment, as its elimination is less dependent on kidney function. [, ]

Q5: What factors influence the absorption of this compound?

A5: Research using rat intestines indicates that this compound absorption is enhanced at a lower luminal pH, suggesting better absorption in the proximal intestine after meals. [] In vitro studies using Caco-2 cells, a model for intestinal absorption, revealed that this compound is primarily absorbed by passive diffusion, particularly at low apical pH. []

Q6: Do age or renal function impact this compound pharmacokinetics?

A6: Studies in hypertensive patients show that while age has a limited impact on this compound pharmacokinetics, slight increases in area under the curve (AUC) and half-life of Temocaprilat are observed in elderly patients. [] Similarly, renal impairment leads to a modest increase in Temocaprilat AUC and half-life, highlighting the importance of dose adjustments in specific patient populations. []

Q7: Are there differences in accumulation between this compound and other ACE inhibitors in elderly patients?

A7: Yes, due to differences in elimination pathways, this compound exhibits less accumulation compared to enalapril in elderly patients. [] This difference is attributed to Temocaprilat's dual excretion route (renal and biliary), making it potentially more favorable in patients with age-related decline in renal function.

Q8: Is this compound transported by the same mechanism as other ACE inhibitors?

A9: Notably, Temocaprilat, the active form of this compound, utilizes the canalicular multispecific organic anion transporter (cMOAT) for biliary excretion, a characteristic not shared by all ACE inhibitors. [, ] For instance, trandolaprilat, the active metabolite of trandolapril, does not interact with cMOAT, indicating distinct excretion mechanisms for different ACE inhibitors. []

Q9: Are there any safety concerns regarding this compound use?

A10: While generally well-tolerated, this compound, like other ACE inhibitors, might cause side effects such as hypotension, cough, and angioedema, although their occurrence is relatively low. [, ] It is essential to consult the latest prescribing information and consider individual patient factors when prescribing this compound.

Q10: What are some ongoing research areas related to this compound?

A10: Research on this compound continues to explore its potential in various areas:

- Role of Matrix Metalloproteinases (MMPs): Studies suggest that this compound might inhibit MMP-2, which is involved in tissue remodeling during peritoneal injury in dialysis patients. [] This finding indicates a potential therapeutic application in preventing peritoneal damage.

- Impact on Arterial Stiffness: Research in normotensive elderly subjects demonstrated that this compound could reduce carotid arterial stiffness, suggesting a potential role in preventing age-related vascular changes. []

- Genetic Influences on Treatment Response: Studies like the ATTEST trial are investigating how genetic variations might influence the response to this compound treatment, aiming to personalize therapy based on individual genetic profiles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)